Methyl 2,6-dinitrobenzoate
Overview
Description
“Methyl 2,6-dinitrobenzoate” is a chemical compound with the molecular formula C8H6N2O6 . It is also known as “Methyl benzoate (MB)” and is a volatile organic compound that exists naturally as a floral fragrance in many plants .
Synthesis Analysis
The synthesis of “Methyl 2,6-Dinitrobenzoate” involves several methods . The product name is “Methyl 2,6-Dinitrobenzoate” with a CAS Number: 42087-82-1. The molecular formula is C8H6N2O6 and the molecular weight is 226.14 . The reaction conditions involve the use of sodium hydrogencarbonate in acetone for 30 hours under heating .Molecular Structure Analysis
The molecular structure of “Methyl 2,6-dinitrobenzoate” has a molecular formula of C8H6N2O6, an average mass of 226.143 Da, and a mono-isotopic mass of 226.022583 Da .Chemical Reactions Analysis
“Methyl 2,6-dinitrobenzoate” undergoes nitration, a process where a nitro group is added to a benzene ring . The electrophile in this reaction is the nitronium ion, which is created by reacting nitric acid with sulfuric acid . Nitration is important synthetically because it is one of the best ways to add an amino group to a benzene ring .Physical And Chemical Properties Analysis
“Methyl 2,6-dinitrobenzoate” has a molecular weight of 226.14 . The predicted boiling point is 323.0±22.0 °C . The predicted density is 1.497±0.06 g/cm3 .Scientific Research Applications
Host-Guest Complex Synthesis : Methyl 2,6-dinitrobenzoate is used in the synthesis of host-guest complexes. For instance, Pedireddi et al. (1998) discuss how 3,5-Dinitro-4-methylbenzoic acid functions as a host, accommodating guest molecules in cavities created by coupling through hydrogen bonding, demonstrating its utility in complex molecular structures (Pedireddi et al., 1998).
Stereochemistry Studies : Research by Kiessling et al. (2009) on a derivative of 3,5-dinitrobenzoic acid highlights its role in understanding stereochemical systems in organic compounds, which is crucial for designing specific molecular structures (Kiessling et al., 2009).
Chemical Analysis : A study by Angerer and Weismantel (1998) shows the use of 2,4-dinitrobenzoic acid (a related compound) in the analysis of dinitrotoluene exposure, indicating the role of such compounds in chemical and environmental analysis (Angerer & Weismantel, 1998).
Molecular Structure Studies : Vasconcelos et al. (2006) studied the molecular structures formed by methyl 3,5-dinitrobenzoate, highlighting its utility in the study of complex molecular assemblies and hydrogen bonding patterns (Vasconcelos et al., 2006).
Serum Creatinine Assay Development : Parekh and Sims (1977) demonstrated the use of Methyl-3,5-dinitrobenzoate in developing assays for serum creatinine, showcasing its application in biochemical analysis (Parekh & Sims, 1977).
Methyl Esterification in Chemotaxis Proteins : Research by Ahlgren and Ordal (1983) on methyl-accepting chemotaxis proteins in Bacillus subtilis used 3,5-dinitrobenzoate derivatives, indicating its role in protein chemistry studies (Ahlgren & Ordal, 1983).
Microbial Transformation Studies : Hallas and Alexander (1983) explored the microbial transformation of compounds like 3,5-dinitrobenzoic acid in sewage effluent, highlighting its role in environmental microbiology research (Hallas & Alexander, 1983).
Synthesis of Novel Compounds : Qinglon (2014) described the synthesis of a novel compound involving methyl 2,6-dinitrobenzoate, emphasizing its use in developing new chemical entities (Zhang Qinglon, 2014).
properties
IUPAC Name |
methyl 2,6-dinitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c1-16-8(11)7-5(9(12)13)3-2-4-6(7)10(14)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRFTJSIVVNRMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318881 | |
Record name | methyl 2,6-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dinitrobenzoate | |
CAS RN |
42087-82-1 | |
Record name | 42087-82-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2,6-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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